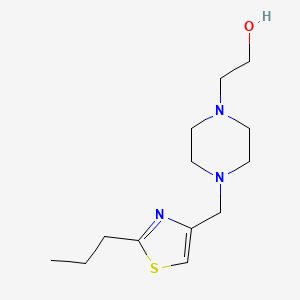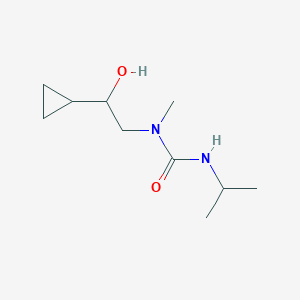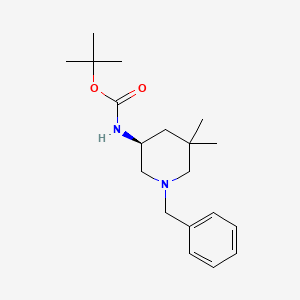
tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are mild, and the process is efficient, yielding high purity products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the process . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involving tert-butyl carbamates typically use nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate is used as a protecting group for amines. It is particularly valuable in peptide synthesis, where it helps to protect the amine functionality during various reaction steps .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its steric hindrance properties make it useful in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its stability and reactivity make it a valuable component in industrial chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (4-methylbenzyl)carbamate
Comparison: tert-Butyl (S)-(1-benzyl-5,5-dimethylpiperidin-3-yl)carbamate is unique due to its specific piperidine structure, which provides additional steric hindrance and reactivity compared to simpler tert-butyl carbamates . This makes it particularly useful in complex organic syntheses and pharmaceutical applications .
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-5,5-dimethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-19(4,5)14-21(13-16)12-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
XEHQLBKKBOGZFB-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CC(CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


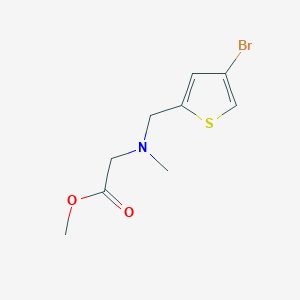
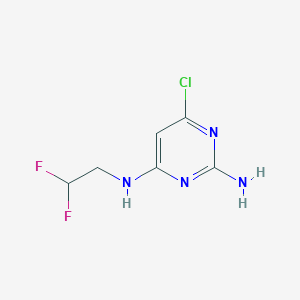
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
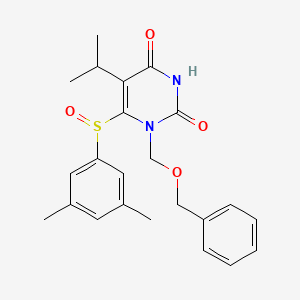
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
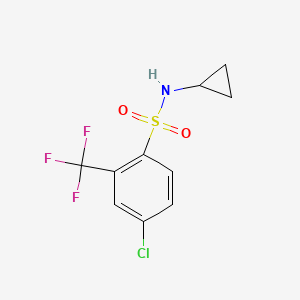
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
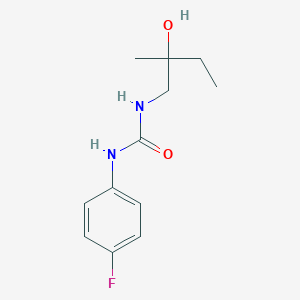
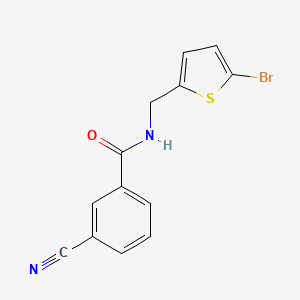
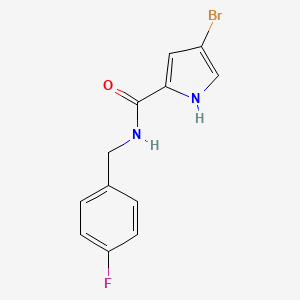
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
